(Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
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Overview
Description
(Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the bromination of a suitable precursor, followed by the introduction of the methoxyphenyl group. The piperidinyl group is then added through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety under specific reaction conditions such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be studied for its potential as a drug candidate. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.
Industry
In industry, this compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide include other benzamide derivatives, brominated compounds, and molecules with piperidinyl groups. Examples include:
- N-(4-Bromophenyl)benzamide
- N-(1-(4-Methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)acetamide
- N-(1-Bromo-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)aniline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to exhibit distinct chemical and biological properties that may not be present in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H23BrN2O3 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[(Z)-1-bromo-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H23BrN2O3/c1-28-18-12-10-16(11-13-18)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)17-8-4-2-5-9-17/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)/b20-19- |
InChI Key |
XEKMIOYVDKYAIH-VXPUYCOJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C(=O)N2CCCCC2)/NC(=O)C3=CC=CC=C3)/Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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